2-Hydroxydiplopterol
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Overview
Description
2-Hydroxydiplopterol is a useful research compound. Its molecular formula is C30H52O2 and its molecular weight is 444.744. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Hydroxydiplopterol is a new hopane type pentacyclic triterpenoid . It has been found to exhibit cytotoxicity against K562 cells , which are human immortalized myelogenous leukemia cells. This suggests that the primary targets of this compound are likely to be components of these cells.
Mode of Action
Its cytotoxicity against k562 cells indicates that it interacts with these cells in a way that inhibits their growth or survival
Biochemical Pathways
Given its cytotoxic effects on K562 cells, it is likely that it impacts pathways related to cell growth and survival
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on K562 cells . This suggests that the compound may have potential as a therapeutic agent for conditions involving these cells, such as myelogenous leukemia.
Action Environment
The compound was isolated from the metabolites produced by the halotolerant fungal strain Aspergillus variecolor B-17 , suggesting that it may be stable in a variety of environments.
Biochemical Analysis
Biochemical Properties
2-Hydroxydiplopterol plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit cytotoxicity against K562 cells with an IC50 value of 22 μM . The compound interacts with cellular proteins, potentially inhibiting or modifying their functions, leading to cell death.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In K562 cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The cytotoxic effects of this compound suggest that it may interfere with critical cellular mechanisms, ultimately leading to apoptosis or other forms of cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. It is believed to exert its effects by binding to specific enzymes or proteins, leading to their inhibition or activation . This interaction can result in changes in gene expression and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation over time can lead to a decrease in its cytotoxic effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective. Beyond this range, the compound may cause severe toxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its cytotoxic effects, as well as its overall efficacy and safety . Understanding the metabolic pathways of this compound is crucial for optimizing its use in therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors determining its efficacy and toxicity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s cytotoxic effects and its overall distribution within the body .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,10S,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)17-19(31)18-28(6)22(25)13-16-30(8)24(28)10-9-23-27(5)14-11-20(26(3,4)32)21(27)12-15-29(23,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOTGSUDLACTL-KHYZIMLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H](CC5(C)C)O)C)C)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of 2-Hydroxydiplopterol and where has it been found?
A1: this compound was initially isolated from the halotolerant fungal strain Aspergillus variecolor B-17. This pentacyclic triterpenoid was later found in the chloroform extract of the plant Arisaema jacquemontii, marking its first reported isolation from a plant source. Interestingly, it was also discovered within Opuntia dillenii Haw., a cactus used in traditional medicine. This finding marked the first isolation of this compound from the Opuntia genus.
Q2: How was this compound identified in the plant Arisaema jacquemontii?
A3: Researchers utilized a multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach to elucidate the structure of the isolated this compound from Arisaema jacquemontii. The collected spectroscopic data was then rigorously compared to previously reported data for this compound, confirming its presence in the plant extract. This highlights the importance of advanced analytical techniques in natural product chemistry for the identification and characterization of bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.